molecular formula C20H16N2OS2 B11698513 (5E)-3-benzyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11698513
M. Wt: 364.5 g/mol
InChI Key: ZDXWDHRNYSIOPA-LFIBNONCSA-N
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Description

(5E)-3-benzyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 3-benzyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromos

Properties

Molecular Formula

C20H16N2OS2

Molecular Weight

364.5 g/mol

IUPAC Name

3-benzyl-4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C20H16N2OS2/c1-13-16(15-9-5-6-10-17(15)21-13)11-18-19(23)22(20(24)25-18)12-14-7-3-2-4-8-14/h2-11,23H,12H2,1H3/b16-11+

InChI Key

ZDXWDHRNYSIOPA-LFIBNONCSA-N

Isomeric SMILES

CC\1=NC2=CC=CC=C2/C1=C/C3=C(N(C(=S)S3)CC4=CC=CC=C4)O

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=S)S3)CC4=CC=CC=C4)O

Origin of Product

United States

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